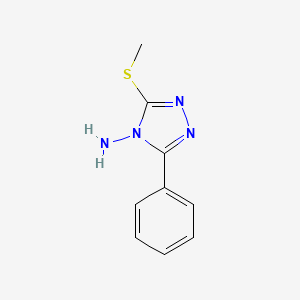
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as CPPA, is a synthetic compound used in scientific research for its potential therapeutic properties. CPPA belongs to the class of pyridinecarboxamides and is a derivative of picolinamide. In
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of these pathways, leading to reduced inflammation and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In animal studies, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit cancer cell growth and induce cell death in cancer cells. In addition, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its potential therapeutic properties in various areas of research. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have neuroprotective, anti-cancer, and anti-inflammatory properties. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research is its potential therapeutic properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, research on the mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide could lead to the development of new drugs with similar properties.
Synthesemethoden
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-picoline. The synthesis involves the use of various reagents and catalysts, including sodium hydroxide, acetic anhydride, and palladium on carbon. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic properties in various areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In cancer research, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its ability to inhibit cancer cell growth and induce cell death. Inflammation is another area of research where 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWAGZDETKOBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)

![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)


![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)

![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)